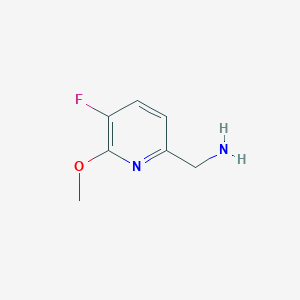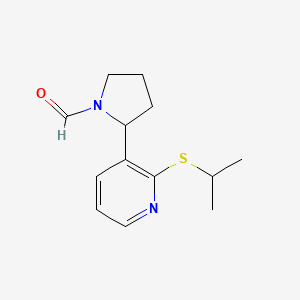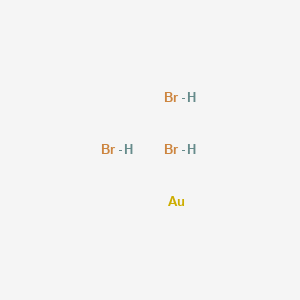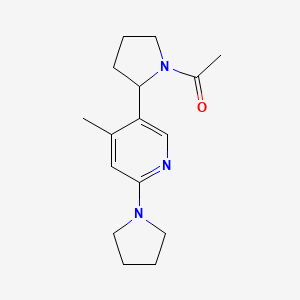
3,3-Dimethylbutan-1-aminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of Trimethyl-1-propanaminium iodide typically involves complex chemical synthesis methods. One common approach is the chemical reaction between heptadecafluorooctylsulfonylamine and trimethylamine in the presence of iodine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar chemical reactions but optimized for efficiency and yield .
Análisis De Reacciones Químicas
Trimethyl-1-propanaminium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Complex Formation: It can form complexes with other chemical species, particularly in the presence of metal ions.
Common reagents used in these reactions include strong acids , bases , and oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Trimethyl-1-propanaminium iodide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Trimethyl-1-propanaminium iodide involves its interaction with molecular targets through its perfluorinated cationic surfactant properties. It reduces surface tension, allowing it to act as an effective wetting and spreading agent. In biological systems, its interaction with DNA enhances resonance light scattering, which is proportional to the concentration of DNA .
Comparación Con Compuestos Similares
Trimethyl-1-propanaminium iodide can be compared with other similar compounds such as:
Perfluoroalkylsulfonyl quaternary ammonium iodides: These compounds share similar surfactant properties but may differ in their specific molecular structures and applications.
Heptadecafluorooctylsulfonylamino compounds: These compounds have similar hydrophobic and oleophobic properties but may vary in their chemical reactivity and industrial uses.
Trimethyl-1-propanaminium iodide is unique due to its specific combination of perfluorinated groups and cationic surfactant properties, making it highly effective in reducing surface tension and interacting with biological molecules .
Propiedades
Fórmula molecular |
C6H16IN |
|---|---|
Peso molecular |
229.10 g/mol |
Nombre IUPAC |
3,3-dimethylbutylazanium;iodide |
InChI |
InChI=1S/C6H15N.HI/c1-6(2,3)4-5-7;/h4-5,7H2,1-3H3;1H |
Clave InChI |
MLWAFTHWTDYFMM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC[NH3+].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid](/img/structure/B11822015.png)

![rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B11822022.png)

![N'-[(2,5-dibromobenzene)sulfonyl]ethanimidamide](/img/structure/B11822034.png)

![Tert-butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate, endo](/img/structure/B11822042.png)




![Sodium;[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B11822091.png)

